molecular formula C16H18FNO3 B2913391 3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide CAS No. 1798489-94-7

3-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)propanamide

Cat. No. B2913391
CAS RN: 1798489-94-7
M. Wt: 291.322
InChI Key: JKARHOSFUZYSLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including boronic ester functionalization and protodeboronation. Notably, pinacol boronic esters serve as valuable building blocks in organic synthesis . The specific synthetic route for this compound would require detailed investigation, but it likely involves the introduction of the fluorophenyl and furan-2-yl substituents followed by amide formation.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves combining different chemical entities to create new molecules with potential applications in medicinal chemistry. For instance, the synthesis of hybrid molecules from amphetamine and flurbiprofen, fully analyzed and characterized through various spectroscopic techniques, represents a methodological approach to creating new compounds for further pharmacological testing (Manolov, Ivanov, & Bojilov, 2022).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of certain compounds, as studied in preclinical models, lay the groundwork for understanding how similar compounds might be absorbed, distributed, metabolized, and excreted in living organisms. This information is crucial for predicting the behavior of new drug candidates in humans (Wu et al., 2006).

Photophysical Properties

  • The study of solvent polarity effects on the photophysical properties of certain derivatives can provide insights into how similar compounds might interact with light, which is relevant for designing drugs with specific optical properties or for applications in photodynamic therapy (Kumari et al., 2017).

Antioxidant and Anticancer Activity

  • Research into the antioxidant and anticancer activities of novel derivatives indicates the therapeutic potential of such compounds. For example, certain derivatives have been tested for their efficacy against glioblastoma and breast cancer cell lines, suggesting that similar compounds might also possess significant biological activities (Tumosienė et al., 2020).

Molecular Docking Studies

  • Molecular docking studies can reveal how compounds interact with biological targets, providing insights into their potential efficacy as drugs. This approach helps in understanding the molecular basis of drug action and in the design of compounds with enhanced biological activities (Schroeder et al., 2009).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARHOSFUZYSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide

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